molecular formula C17H19NO4 B1260272 (S)-furalaxyl

(S)-furalaxyl

Cat. No. B1260272
M. Wt: 301.34 g/mol
InChI Key: CIEXPHRYOLIQQD-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-furalaxyl is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate that has S configuration. It is a methyl N-(2,6-dimethylphenyl)-N-2-furoylalaninate and a L-alanine derivative. It is an enantiomer of a (R)-furalaxyl.

Scientific Research Applications

Enantioselectivity in Bioaccumulation and Toxicity

  • Studies have shown that (S)-furalaxyl, as a chiral pesticide, exhibits significant enantiomerization and enantioselective bioaccumulation in Tenebrio molitor larvae. This research underscores the importance of considering enantioselectivity in the environmental behavior of pesticides (Yin et al., 2017).
  • (S)-furalaxyl demonstrates distinct acute toxicity effects and bioaccumulation patterns in different organisms, such as Scenedesmus obliquus and Eisenia foetida, highlighting the enantioselective toxic effects of this compound (Cheng et al., 2018); (Qin et al., 2014).

Degradation and Environmental Impact

  • The enantioselective degradation of (S)-furalaxyl by microorganisms such as Brevibacillus brevis has been documented, providing insights into the environmental fate and impact of this fungicide (Sulimma et al., 2013).
  • The environmental behavior of (S)-furalaxyl in agricultural soils, including aspects like leaching and degradation, has been studied, revealing its enantioselective interaction with the environment (Qin et al., 2014).

Mode of Action in Plant Protection

  • The systemic fungicide (S)-furalaxyl has been used in controlling diseases caused by phycomycetes, with its primary effect involving the impaired biosynthesis of RNA, which affects nuclear division in pathogens (Fisher & Hayes, 1982).
  • (S)-furalaxyl's potential in controlling Phytophthora fruit rot in apple and pear orchards through soil treatment has been explored, showing its effectiveness in suppressing the pathogen (Harris, 1979).

Epigenetic and Molecular Impact

  • The toxiciepigenetics of (S)-furalaxyl, specifically its impact on DNA methylation levels, have been studied, providing insights into the non-genotoxic mechanisms of its toxicological effects (Yin et al., 2017).

Photochemical Behavior and Degradation

  • Research on the photodegradation of (S)-furalaxyl and its transformation into various photoproducts under different light conditions has been conducted, highlighting the environmental impact of its photolytic fate (Iesce et al., 2004).

properties

Product Name

(S)-furalaxyl

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl (2S)-2-[N-(furan-2-carbonyl)-2,6-dimethylanilino]propanoate

InChI

InChI=1S/C17H19NO4/c1-11-7-5-8-12(2)15(11)18(13(3)17(20)21-4)16(19)14-9-6-10-22-14/h5-10,13H,1-4H3/t13-/m0/s1

InChI Key

CIEXPHRYOLIQQD-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)C2=CC=CO2

SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)C2=CC=CO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-furalaxyl
Reactant of Route 2
Reactant of Route 2
(S)-furalaxyl
Reactant of Route 3
Reactant of Route 3
(S)-furalaxyl
Reactant of Route 4
Reactant of Route 4
(S)-furalaxyl
Reactant of Route 5
Reactant of Route 5
(S)-furalaxyl
Reactant of Route 6
Reactant of Route 6
(S)-furalaxyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.